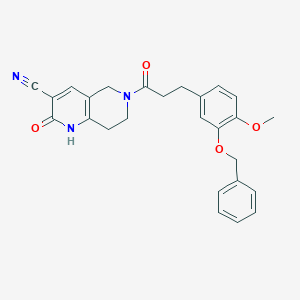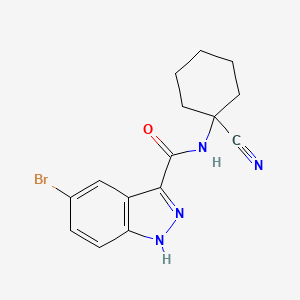
6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a unique combination of functional groups, including a carbonitrile and a benzyloxy group, making it a subject of interest for various scientific investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile involves several key steps. The process typically begins with the preparation of the 3-(3-(benzyloxy)-4-methoxyphenyl)propanoic acid derivative. This intermediate is then subjected to a coupling reaction with a suitable naphthyridine derivative under controlled conditions. The reaction often employs reagents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate ester formation, followed by cyclization to form the naphthyridine ring.
Industrial Production Methods: Scaling up the production for industrial applications requires optimization of the synthetic route to ensure high yield and purity. This often involves the use of continuous flow reactors to control reaction parameters precisely and improve efficiency. The choice of solvents, temperature, and catalyst systems is critical to achieve the desired product at an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the benzylic position, leading to the formation of benzaldehyde derivatives under strong oxidizing conditions.
Reduction: : Reduction of the naphthyridine ring or the nitrile group can lead to a variety of derivatives with altered biological activities.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is frequently employed.
Substitution: : Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) facilitate substitution reactions.
Major Products: The products formed from these reactions are highly dependent on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could result in primary amines or alcohols.
Applications De Recherche Scientifique
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: : Used in the development of novel materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism by which 6-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile exerts its effects involves binding to specific molecular targets. The carbonitrile group is often reactive towards enzymes and proteins, which could lead to the inhibition of specific biological pathways. The benzyloxy group enhances the compound's ability to penetrate cellular membranes, increasing its efficacy.
Comparaison Avec Des Composés Similaires
When comparing this compound with similar ones, its uniqueness lies in the combination of a naphthyridine core with a benzyloxy-substituted phenyl group. Similar compounds often studied include:
4-Benzyl-2-methoxyphenol: : Lacks the naphthyridine ring but shares the benzyloxy and methoxy functionalities.
Naphthyridine Derivatives: : These may lack the specific propanoyl and carbonitrile functionalities but share the core structure.
There's a lot to chew on here! Got any follow-ups or other specifics you want to dive into next?
Propriétés
IUPAC Name |
6-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-32-23-9-7-18(13-24(23)33-17-19-5-3-2-4-6-19)8-10-25(30)29-12-11-22-21(16-29)14-20(15-27)26(31)28-22/h2-7,9,13-14H,8,10-12,16-17H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDOCHIDESCEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2463002.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2463003.png)
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-[6-METHYL-3-(4-METHYLBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE](/img/structure/B2463004.png)

![2-chloro-N-(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)pyridine-3-carboxamide](/img/structure/B2463008.png)
![N-(3-acetylphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2463009.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2463010.png)


![4-(Bicyclo[1.1.1]pentan-1-yl)benzonitrile](/img/structure/B2463016.png)

![N-cyclopentyl-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2463020.png)
